2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate is a complex organic compound with the molecular formula C36H39NO3. This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical activities . The structure of this compound includes a quinoline core, a phenylethyl group, and a pentylcyclohexylphenyl moiety, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentylcyclohexylphenyl Moiety: This step involves the coupling of the quinoline derivative with a pentylcyclohexylphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 6-chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate
- 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate is unique due to the presence of the pentylcyclohexylphenyl moiety, which imparts distinct physicochemical properties and biological activities. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C36H39NO3 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
phenacyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C36H39NO3/c1-3-4-6-9-26-13-15-27(16-14-26)28-17-19-29(20-18-28)34-23-32(31-22-25(2)12-21-33(31)37-34)36(39)40-24-35(38)30-10-7-5-8-11-30/h5,7-8,10-12,17-23,26-27H,3-4,6,9,13-16,24H2,1-2H3 |
InChI Key |
RJHGOXPYMPMMBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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